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molecular formula C12H14 B1222401 4-(Tert-butyl)phenylacetylene CAS No. 772-38-3

4-(Tert-butyl)phenylacetylene

Cat. No. B1222401
M. Wt: 158.24 g/mol
InChI Key: ZSYQVVKVKBVHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101776B2

Procedure details

In another flame dried flask, a solution of 1-tert-butyl-4-ethynyl-benzene (3.56 g, 22.5 mmol) in THF (20 ml) is prepared, and the freshly prepared LDA is added to this solution within 10 minutes. The temperature is maintained in the range between 23-26° C. by cooling, and the solution is stirred for another 10 minutes at ambient temperature. Then dibenzo[d,d′]benzo[1,2-b;4,5-b′]dithiophene-6,12-dione (educt 1) (2.40 g, 7.5 mmol) is added as a solid, and the mixture heated to 50° C. and stirred for 52 hours at this temperature. The clear red solution is poured carefully into water (100 ml), and the product extracted with chloroform (80 ml). The aqueous layer is extracted again with chloroform (80 ml), and the combined organic layers are washed with brine and dried (sodium sulphate). Removal of the solvent leaves the crude product as light brown crystals. The crystals are refluxed in methanol (50 ml) (incompletely dissolved) and the mixture allowed to crystallise over night. The solid is then filtered off and washed with methanol thrice (7 ml each time) and dried in vacuo to give the product as beige crystals. 1H-NMR (CDCl3, 300 MHz) δ 1.29 (s, 9H, C(CH3)3); 3.09 (s, 1H, OH); 7.27, 7.36 (AA′BB′, 4H, Ph H); 7.43, 7.48 (2 “tr”, 1H each), 7.89 pp (d, J=6.5 Hz, 1H), 8.54 (d, J=8.2 Hz, 1H) benzothiophene H. 13C-NMR (CDCl3, 75 MHz) δ 31.47 (C(CH3)3); 35.17 (q, C(CH3)3); 64.79 (q, COH); 87.80, 88.69 (2 q, C≡C); 118.96 (q), 123.03, 124.84, 125.13, 125.77 (benzothiophene CH); 125.46, 131.76 (Ph CH); 130.90 (q), 136.15 (q), 140.37 (q), 144.11 (q), 152.48 (q).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dibenzo[d,d′]benzo[1,2-b;4,5-b′]dithiophene-6,12-dione
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2]C([N-]C(C)C)C.[CH:9]1[C:14]2[C:15]3[C:28](=O)[C:20]4S[C:22]5C=CC=[CH:24][C:23]=5[C:19]=4[C:18](=O)[C:16]=3SC=2C=CC=1.O>C1COCC1>[C:23]([C:19]1[CH:18]=[CH:16][C:15]([C:14]#[CH:9])=[CH:28][CH:20]=1)([CH3:22])([CH3:24])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
dibenzo[d,d′]benzo[1,2-b;4,5-b′]dithiophene-6,12-dione
Quantity
2.4 g
Type
reactant
Smiles
C1=CC=CC2=C1C1=C(S2)C(C2=C(SC3=C2C=CC=C3)C1=O)=O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
the solution is stirred for another 10 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In another flame dried flask
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 50° C.
STIRRING
Type
STIRRING
Details
stirred for 52 hours at this temperature
Duration
52 h
EXTRACTION
Type
EXTRACTION
Details
the product extracted with chloroform (80 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted again with chloroform (80 ml)
WASH
Type
WASH
Details
the combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
leaves the crude product as light brown crystals

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.5 mmol
AMOUNT: MASS 3.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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